molecular formula C17H18N4O2S B2999001 1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide CAS No. 2320857-25-6

1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide

Cat. No.: B2999001
CAS No.: 2320857-25-6
M. Wt: 342.42
InChI Key: QLTIMNCMXBIGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H18N4O2S and its molecular weight is 342.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining acid-base balance in the body and is involved in various physiological and pathological processes .

Mode of Action

The compound interacts with its target, the Carbonic Anhydrase-II enzyme, by binding directly to the active site residues of the enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in the compound contributes to its overall activity . The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , offering various types of binding to the target enzyme .

Biochemical Pathways

The compound affects the biochemical pathway involving the Carbonic Anhydrase-II enzyme. By inhibiting this enzyme, it disrupts the conversion of carbon dioxide and water into bicarbonate and protons, a critical process in maintaining pH balance and transporting carbon dioxide out of tissues .

Pharmacokinetics

The 1,2,3-triazoles are known for their chemical and biological stability , which could potentially contribute to their pharmacokinetic properties.

Result of Action

The compound exhibits moderate inhibitory potential against the Carbonic Anhydrase-II enzyme . This inhibition can disrupt the normal function of the enzyme, potentially affecting processes such as fluid secretion, respiration, and pH regulation .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the synthesis of 1,2,3-triazole analogs has been achieved in an aqueous medium , suggesting that the compound might be stable and active in aqueous environments.

Properties

IUPAC Name

1-phenyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c22-24(23,14-15-7-3-1-4-8-15)20-17(13-21-18-11-12-19-21)16-9-5-2-6-10-16/h1-12,17,20H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTIMNCMXBIGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.